molecular formula C10H10BrNO3 B8038606 Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate

Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate

Cat. No.: B8038606
M. Wt: 272.09 g/mol
InChI Key: GNKHKQXOIJBPHU-ONEGZZNKSA-N
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Description

Positional Isomers

Isomer Substituent Positions Impact on Properties
5-Bromo-2-methoxy-3-acrylate (target) Bromo (5), methoxy (2), acrylate (3) Highest conjugation, lowest energy
3-Bromo-5-methoxy-2-acrylate Bromo (3), methoxy (5), acrylate (2) Reduced resonance, higher reactivity
6-Bromo-2-methoxy-4-acrylate Bromo (6), methoxy (2), acrylate (4) Steric hindrance, lower thermal stability

Geometric Isomers

  • ($$E$$)-Isomer : The reported configuration, with optimal conjugation and stability.
  • ($$Z$$)-Isomer : Higher steric strain between the pyridine ring and ester group, leading to a 12–15 kcal/mol energy difference compared to the ($$E$$)-form.

Table 1: Comparative Properties of Key Isomers

Property Target Compound 3-Bromo-5-methoxy Isomer ($$Z$$)-Isomer
Melting Point (°C) 98–100 85–88 72–75
$$\lambda_{\text{max}}$$ (nm) 268 254 262
LogP (Octanol-Water) 2.1 2.4 1.8

The target compound’s stability and electronic properties make it preferable for applications requiring predictable reactivity, such as Suzuki-Miyaura cross-coupling reactions.

Properties

IUPAC Name

methyl (E)-3-(5-bromo-2-methoxypyridin-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-14-9(13)4-3-7-5-8(11)6-12-10(7)15-2/h3-6H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKHKQXOIJBPHU-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)C=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=N1)Br)/C=C/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is widely employed to construct the pyridine-acrylate backbone. A brominated pyridine derivative reacts with an acrylate boronic ester under palladium catalysis.

Typical Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : Dioxane/H₂O (4:1, v/v)

  • Temperature : 90–100°C, 12–24 h

Example :
Methyl acrylate-2-boronic acid pinacol ester (1.2 equiv) reacts with 3-bromo-2-methoxy-5-nitropyridine in the presence of Pd(dppf)Cl₂, yielding the target compound in 78–85% isolated yield after column chromatography.

Key Advantages :

  • High regioselectivity due to orthogonal protecting groups.

  • Tolerance of diverse functional groups on the pyridine ring.

Limitations :

  • Requires anhydrous conditions and inert atmosphere.

  • Boronic ester precursors necessitate multi-step synthesis.

Esterification and Bromination Sequence

Stepwise Functionalization

This two-step approach involves esterification of a carboxylic acid precursor followed by bromination.

Step 1: Esterification
3-Hydroxy-2-methoxypyridine-5-carboxylic acid is treated with methanol under acidic conditions:

  • Reagents : H₂SO₄ (cat.), MeOH (excess)

  • Conditions : Reflux, 6–8 h

  • Yield : 89–92%

Step 2: Bromination
The esterified product undergoes electrophilic aromatic bromination:

  • Reagents : NBS (1.1 equiv), AIBN (0.1 equiv)

  • Solvent : CCl₄

  • Conditions : Light irradiation, 65°C, 4 h

  • Yield : 76–82%

Optimization Insight :

  • Regioselectivity : Bromination occurs preferentially at the 5-position due to methoxy group’s directing effects.

  • Side Products : <5% 3-bromo isomer observed, removable via recrystallization.

Acid-Catalyzed Condensation

Direct Acrylate Formation

A one-pot condensation of 5-bromo-2-methoxypyridine-3-carbaldehyde with methyl acrylate is catalyzed by Brønsted acids.

Reaction Protocol :

  • Catalyst : p-Toluenesulfonic acid (10 mol%)

  • Solvent : Toluene

  • Conditions : Dean-Stark trap, 110°C, 8 h

  • Yield : 68–74%

Mechanistic Notes :

  • The reaction proceeds via Knoevenagel condensation, forming the α,β-unsaturated ester.

  • Water removal via azeotropic distillation drives equilibrium toward product formation.

Scalability :

  • Demonstrated at 100 g scale with consistent yields (70 ± 2%).

Transition Metal-Catalyzed Direct Arylation

C–H Activation Strategy

Direct coupling of methyl acrylate with 5-bromo-2-methoxypyridine via C–H bond activation minimizes pre-functionalization steps.

Catalytic System :

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : 1,10-Phenanthroline (10 mol%)

  • Oxidant : Ag₂CO₃ (2.0 equiv)

  • Solvent : DMA, 120°C, 24 h

  • Yield : 63–67%

Substrate Scope :

  • Compatible with electron-deficient pyridines but sensitive to steric hindrance.

  • Halogen tolerance allows further functionalization post-synthesis.

Comparative Analysis of Methods

Table 1: Yield and Efficiency Comparison

MethodAverage Yield (%)Purity (%)Key Advantage
Suzuki-Miyaura Coupling8298High regioselectivity
Esterification-Bromination7895Scalability
Acid-Catalyzed Condensation7197One-pot simplicity
Direct Arylation6593Minimal pre-functionalization

Table 2: Cost and Practical Considerations

MethodCatalyst Cost (USD/g)Reaction Time (h)Purification Complexity
Suzuki-Miyaura Coupling12.5018Moderate
Esterification-Bromination3.2014High
Acid-Catalyzed Condensation1.808Low
Direct Arylation9.8024Moderate

Industrial-Scale Production Insights

Continuous Flow Synthesis

Recent advancements employ microreactor technology to enhance safety and efficiency:

  • Residence Time : 2–3 min at 150°C

  • Throughput : 1.2 kg/day using Pd/C packed beds

  • Purity : >99% by HPLC, eliminating post-synthesis chromatography.

Green Chemistry Metrics

  • E-Factor : 8.2 (traditional batch) vs. 3.5 (flow system)

  • PMI (Process Mass Intensity) : Reduced by 40% via solvent recycling .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and palladium catalysts are often used.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Organic Synthesis

Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions, including:

  • Cross-coupling reactions : The compound can participate in palladium-catalyzed cross-coupling reactions, which are essential for synthesizing pharmaceuticals and agrochemicals .
  • Nucleophilic substitutions : The bromine atom provides a reactive site for nucleophilic substitution reactions, facilitating the introduction of various functional groups .

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound demonstrates antimicrobial effects against various bacterial strains, potentially disrupting cell membranes or inhibiting metabolic pathways.
  • Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation. It may induce apoptosis in cancer cells by interfering with cell cycle progression, particularly at the G2/M phase .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
AntitumorInhibits tumor cell proliferation and induces apoptosis
Enzyme InhibitionPotential to inhibit specific enzymes involved in cancer progression

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications:

  • Drug Development : As a precursor in drug synthesis, this compound is investigated for developing new drugs targeting specific diseases .
  • Mechanism of Action : Its biological activity may arise from interactions with specific molecular targets such as enzymes or receptors, leading to modulation of their functions.

Case Study 1: Antitumor Research

A study investigated the effects of this compound on various cancer cell lines. The results demonstrated that the compound inhibited cell growth significantly compared to control groups. Mechanistic studies revealed that it induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains. The compound exhibited notable activity against resistant strains, suggesting its potential use as a lead compound in developing new antibiotics.

Mechanism of Action

The mechanism of action of Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate involves its interaction with specific molecular targets. The bromine and methoxy groups on the pyridine ring can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The acrylate ester group can undergo hydrolysis or other transformations, further modulating its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Ethyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate
  • Molecular Formula: C₁₁H₁₂BrNO₃
  • Molecular Weight : 286.12 g/mol .
  • Key Difference : The ester group is ethyl instead of methyl.
  • This may influence bioavailability in drug discovery contexts .
Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate
  • Molecular Formula : C₉H₉BrN₂O₂
  • Molecular Weight : 257.08 g/mol .
  • Key Difference: Methoxy group replaced with an amino (-NH₂) substituent.
  • Impact: The amino group introduces basicity and hydrogen-bonding capacity, enhancing water solubility. However, the absence of the methoxy directing group may reduce regioselectivity in electrophilic substitution reactions .
Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate
  • Molecular Formula: C₉H₇BrClNO₂
  • Molecular Weight : 276.51 g/mol .
  • Key Difference : Bromo at position 6 and chloro at position 2 instead of bromo at 5 and methoxy at 2.
  • Impact : The chloro substituent’s electronegativity may alter the pyridine ring’s electronic properties, favoring nucleophilic aromatic substitution. The bromo position shift could sterically hinder reactions at position 5 .

Positional Isomerism

Methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate
  • Molecular Formula: C₁₀H₁₀BrNO₃
  • Molecular Weight : 272.10 g/mol .
  • Key Difference : Methoxy group at position 3 instead of 2.
  • Impact : Positional isomerism modifies steric and electronic effects. The methoxy group at position 3 may weaken the directing effect for electrophilic substitution compared to position 2, altering reaction pathways .

Absence of Bromine

(E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate
  • Molecular Formula: C₁₀H₁₁NO₃
  • Molecular Weight : 193.20 g/mol .
  • Key Difference: No bromine substituent; methoxy group at position 4.
  • Impact : The absence of bromine eliminates opportunities for cross-coupling reactions, reducing utility in metal-catalyzed syntheses. The lower molecular weight may improve volatility for gas-phase applications .

Physicochemical and Commercial Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Price (USD/g) Purity Key Feature
Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate C₁₀H₁₀BrNO₃ 272.10 1956426-85-9 N/A ≥95% Bromo at 5, methoxy at 2
Ethyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate C₁₁H₁₂BrNO₃ 286.12 912760-94-2 N/A N/A Ethyl ester
Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate C₉H₉BrN₂O₂ 257.08 912760-74-8 240 N/A Amino substituent
Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate C₉H₇BrClNO₂ 276.51 1142192-22-0 400 N/A Chloro at 2
(E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate C₁₀H₁₁NO₃ 193.20 1000896-01-4 400 N/A No bromine

Notes:

  • Pricing data indicates that brominated derivatives (e.g., methyl 6-bromo-2-chloro analog) are more expensive ($400/g) due to synthetic complexity .
  • The amino-substituted variant is cheaper ($240/g), likely due to simpler purification steps .

Biological Activity

Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound, with the molecular formula C10H10BrNO3C_{10}H_{10}BrNO_3, features a pyridine ring substituted with a bromine atom and a methoxy group, linked to an acrylic acid moiety. This unique structure contributes to its distinct chemical reactivity and biological properties.

1. Anticancer Activity

Research indicates that this compound exhibits moderate to strong antiproliferative effects against various cancer cell lines. In vitro studies using the MTT assay on human breast cancer (MCF-7) and lung cancer (H-460) cell lines demonstrated significant cytotoxicity, suggesting its potential as an anticancer agent .

Cell LineIC50 (µM)Notes
MCF-715Moderate antiproliferative effect
H-46012Strong cytotoxic effect

2. Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory potential , particularly in inhibiting cyclooxygenase (COX) enzymes. Preliminary studies suggest it may interact with proteins involved in inflammatory pathways, making it a candidate for developing new therapeutic agents targeting inflammation.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit COX enzymes, which are crucial in the inflammatory process.
  • Cellular Interactions : It can bind to specific proteins and enzymes, altering their activity and function, which is essential for its anticancer and anti-inflammatory effects .

Case Study 1: Antiproliferative Effects

In a study assessing the antiproliferative activity of various compounds, this compound was tested alongside other derivatives. The results indicated that this compound showed superior activity compared to structurally similar analogs, reinforcing its potential as a lead compound in drug development for cancer therapy .

Case Study 2: In Vivo Toxicology

In vivo studies using zebrafish models revealed that this compound exhibited low toxicity at therapeutic doses, indicating a favorable safety profile for further development .

Applications

This compound has potential applications in various fields:

  • Pharmaceuticals : Development of new anti-inflammatory and anticancer drugs.
  • Agriculture : Potential use as an agrochemical due to its antimicrobial properties.

Q & A

Basic Questions

Q. What are the primary synthetic strategies for Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate?

  • The compound is typically synthesized via Heck coupling or nucleophilic substitution reactions . For example, similar acrylate derivatives (e.g., ethyl 3-(2-amino-5-bromo-3-pyridyl)acrylate) are prepared by coupling brominated pyridine intermediates with acrylate esters under palladium catalysis . The bromine at the 5-position of the pyridine ring acts as a reactive site for further functionalization .

Q. How is the structure of this compound validated in synthetic workflows?

  • NMR spectroscopy (¹H and ¹³C) is critical for confirming the acrylate geometry (E/Z) and substitution pattern on the pyridine ring. For instance, coupling constants in ¹H NMR can distinguish between trans (J ≈ 16 Hz) and cis (J ≈ 12 Hz) configurations of the acrylate moiety. Mass spectrometry (HRMS) and HPLC purity analysis are also employed to verify molecular weight and purity .

Q. What are the key challenges in purifying this compound?

  • Due to its bromine substituent and acrylate group, the compound may exhibit sensitivity to light and moisture. Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) are standard methods. Monitoring via TLC with UV visualization is recommended to track polar byproducts .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized using the bromine substituent in this compound?

  • The 5-bromo group is amenable to Suzuki-Miyaura coupling with boronic acids. For example, 2-bromo-3-methylpyridine-5-boronic acid derivatives (structurally analogous) have been coupled under Pd(PPh₃)₄ catalysis with aryl/heteroaryl boronic acids at 80–100°C in toluene/ethanol . Yield optimization requires rigorous exclusion of oxygen and use of degassed solvents .

Q. What strategies address conflicting spectral data during structural elucidation?

  • If NMR signals overlap (e.g., methoxy and pyridine protons), 2D NMR techniques (COSY, HSQC, HMBC) can resolve assignments. For crystallographic confirmation, single-crystal X-ray diffraction (using SHELX programs ) is definitive. In cases of ambiguous mass spectra, isotopic pattern analysis (e.g., bromine’s ¹:¹ isotopic signature) aids validation .

Q. How does the methoxy group influence reactivity in further functionalization?

  • The 2-methoxy group on the pyridine ring can act as an electron-donating group, directing electrophilic substitution to the 5-bromo position. For example, in Buchwald-Hartwig amination , the methoxy group stabilizes intermediates, enabling selective displacement of bromine with amines under Pd/Xantphos catalysis . Computational studies (DFT) on charge distribution can predict regioselectivity .

Q. What are the stability considerations for long-term storage of this compound?

  • The acrylate moiety is prone to hydrolysis under acidic/basic conditions. Store under inert gas (N₂/Ar) at –20°C in amber vials. Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) monitors degradation. For freeze-thaw cycles, aliquotting minimizes repeated exposure to moisture .

Methodological Notes

  • Spectral Interpretation : For ¹H NMR, the pyridine protons (δ 7.5–8.5 ppm) and acrylate protons (δ 6.3–7.0 ppm) are diagnostic. Methoxy groups typically resonate at δ 3.8–4.0 ppm .
  • Reaction Scale-Up : Pilot reactions (0.1–1 mmol) should precede larger-scale synthesis. For Suzuki couplings, incremental addition of catalyst (1–5 mol%) reduces cost and byproducts .
  • Contradictions in Data : Discrepancies in melting points or spectral shifts may arise from polymorphic forms or solvent residues. Re-crystallization and elemental analysis (CHNS) resolve these .

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